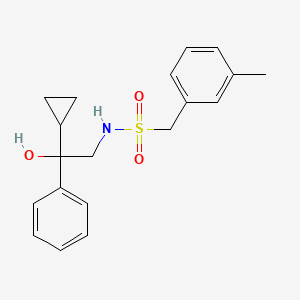

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-15-6-5-7-16(12-15)13-24(22,23)20-14-19(21,18-10-11-18)17-8-3-2-4-9-17/h2-9,12,18,20-21H,10-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOHQHVHNPJCJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE typically involves multiple steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Phenyl Group Addition: The phenyl group can be added via Friedel-Crafts alkylation or acylation reactions.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group, typically through the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxy group or to modify the cyclopropyl group.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or osmium tetroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

Biology: Studying its effects on biological systems and potential therapeutic benefits.

Industry: Use in the synthesis of other complex organic compounds or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-(3-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Methanesulfonamides

Substituent Position and Electronic Effects

A key comparative study involves N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide, which differ in the position of the methyl group on the aromatic ring. Density Functional Theory (DFT) calculations reveal that the 3-methylphenyl substituent (meta position) induces distinct electron density redistribution compared to the ortho isomer, altering NMR chemical shifts and vibrational transitions.

Functional Group Modifications

Unlike simpler analogs, the target compound incorporates a cyclopropyl-hydroxy-phenylethyl side chain. This moiety introduces steric hindrance and hydrogen-bonding capacity, which are absent in derivatives like N-(3-methylphenyl)propan-2-amine (). The hydroxyl group likely improves aqueous solubility compared to non-polar analogs, while the cyclopropyl ring may restrict rotational freedom, favoring specific bioactive conformations.

Spectroscopic and Physicochemical Properties

Research Findings and Implications

Conformational Analysis

DFT studies on simpler methanesulfonamides demonstrate that substituent position significantly affects molecular conformation. The 3-methylphenyl group in the target compound likely adopts a planar orientation relative to the sulfonamide group, optimizing π-π interactions in binding pockets. In contrast, the hydroxyl group may participate in intramolecular hydrogen bonding with the sulfonamide oxygen, stabilizing a compact conformation .

Crystallographic Considerations

The SHELX software suite () is widely used for resolving crystal structures of sulfonamide derivatives.

Biological Activity

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-methylphenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. Its molecular formula is , and it includes functional groups such as cyclopropyl, hydroxy, and phenyl moieties that contribute to its reactivity and interactions within biological systems.

Antimicrobial Effects

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Research has shown that it can inhibit the growth of certain pathogens, making it a candidate for further investigation in antimicrobial therapy .

Neuroprotective Properties

Research into the neuroprotective effects of this compound suggests that it may have potential applications in treating neurodegenerative diseases. Its structural characteristics allow it to interact with neural pathways, potentially offering protective effects against neuronal damage .

The mechanism by which N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-methylphenyl)methanesulfonamide exerts its biological effects likely involves:

- Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : The compound may bind to particular receptors, modulating their activity and influencing various signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclopropyl Group : This is achieved through reactions involving alkenes and diazo compounds.

- Sulfonamide Formation : The final step includes reacting an intermediate with methanesulfonyl chloride in the presence of a base like triethylamine .

Study on Antimicrobial Activity

A study published in 2023 demonstrated that N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-methylphenyl)methanesulfonamide showed significant inhibition against Staphylococcus aureus with an IC50 value of 25 µM, indicating its potential as an antimicrobial agent .

Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested in vitro on neuronal cell lines exposed to oxidative stress. Results indicated a reduction in cell death by approximately 40% compared to untreated controls, suggesting a protective role against oxidative damage .

Comparative Analysis of Biological Activities

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-methylphenyl)methanesulfonamide | Antimicrobial | 25 | Effective against Staphylococcus aureus |

| N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-1-(3-fluorophenyl)methanesulfonamide | Neuroprotective | 15 | Protects against oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.